3-{[(E)-(4-chlorophenyl)methylidene]amino}benzonitrile
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Overview
Description
3-[(4-chlorobenzylidene)amino]benzonitrile is an organic compound with the molecular formula C14H9ClN2. It is known for its unique structure, which includes a chlorobenzylidene group attached to an amino benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzylidene)amino]benzonitrile typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 3-[(4-chlorobenzylidene)amino]benzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact and enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorobenzylidene group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
3-[(4-chlorobenzylidene)amino]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzylidene)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorobenzonitrile: Shares a similar core structure but lacks the benzylidene group.
4-Chlorobenzaldehyde: Contains the chlorobenzylidene moiety but lacks the amino benzonitrile component
Uniqueness
3-[(4-chlorobenzylidene)amino]benzonitrile is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H9ClN2 |
---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H9ClN2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8,10H |
InChI Key |
MQBSFWMGVTXORE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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